molecular formula C12H14INO2 B8128800 1-(2-(4-Iodophenoxy)ethyl)pyrrolidin-2-one

1-(2-(4-Iodophenoxy)ethyl)pyrrolidin-2-one

Cat. No.: B8128800
M. Wt: 331.15 g/mol
InChI Key: UKMQJFUCTQMCIB-UHFFFAOYSA-N
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Description

1-(2-(4-Iodophenoxy)ethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an iodophenoxyethyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.

Preparation Methods

The synthesis of 1-(2-(4-Iodophenoxy)ethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-iodophenol with 2-bromoethylamine to form 2-(4-iodophenoxy)ethylamine. This intermediate is then reacted with pyrrolidin-2-one under appropriate conditions to yield the desired compound .

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

1-(2-(4-Iodophenoxy)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodophenoxy group can undergo substitution reactions with various nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-(4-Iodophenoxy)ethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Iodophenoxy)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The iodophenoxy group is believed to play a crucial role in binding to target proteins, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target proteins .

Comparison with Similar Compounds

1-(2-(4-Iodophenoxy)ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific iodophenoxyethyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-3-5-11(6-4-10)16-9-8-14-7-1-2-12(14)15/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMQJFUCTQMCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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